2-Iodo-3-nitrobenzyl bromide
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Overview
Description
2-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and bromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated to introduce the nitro group, forming nitrobenzene.
Iodination: Nitrobenzene undergoes iodination to introduce the iodine atom at the ortho position relative to the nitro group.
Bromination: The final step involves the bromination of the benzyl position to introduce the bromomethyl group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-nitrobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 2-Iodo-3-aminobenzyl bromide.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Iodo-3-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the nitro and iodine groups can participate in various redox and coupling reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
2-Iodo-3-nitrobenzyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-3-nitrobenzyl bromide: Similar structure but with a bromine atom instead of iodine.
3-Iodo-2-nitrobenzyl bromide: Similar structure but with different positions of the substituents.
Properties
IUPAC Name |
1-(bromomethyl)-2-iodo-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKXJTQCUOPBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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